p-Cresol glucuronide (pCG) is a microbial-mammalian co-metabolite [] originating from the metabolism of the aromatic amino acids tyrosine and phenylalanine [, ]. It is produced through a sequential process involving both gut microbiota and host enzymes [, ]. Initially, gut microbes metabolize tyrosine and phenylalanine into p-cresol [, ]. Subsequently, host enzymes, primarily UDP-glucuronosyltransferases (UGTs), further metabolize p-cresol into pCG []. While glucuronide conjugates like pCG have traditionally been considered biologically inert waste products, mounting evidence suggests that they can be biologically active and play a role in various physiological processes [, ].
p-Cresol glucuronide originates from p-cresol, which itself is produced by gut microbiota during the fermentation of aromatic amino acids. Specifically, it is synthesized via the conjugation of p-cresol with glucuronic acid, facilitated by various enzymes in the liver. In the context of uremic toxins, p-cresol and its glucuronide form are particularly relevant to chronic kidney disease, where their levels can increase significantly due to impaired renal clearance .
The synthesis of p-cresol glucuronide typically involves a two-step process:
p-Cresol glucuronide has a complex structure characterized by its glucuronic acid moiety attached to the p-cresol phenolic ring. The molecular formula for p-cresol glucuronide is C₁₁H₁₄O₇, and its molecular weight is approximately 282.85 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm its structure, indicating that it exists predominantly as a β-anomer .
p-Cresol glucuronide participates in various biochemical reactions, primarily involving its role as a detoxified product of p-cresol. Key reactions include:
p-Cresol glucuronide exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly employed to quantify levels of p-cresol glucuronide in biological samples .
The scientific applications of p-cresol glucuronide are diverse:
p-Cresol glucuronide (chemical name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid) is a phase II metabolic conjugate formed through the linkage of p-cresol (4-methylphenol) with glucuronic acid. The molecular formula is C~13~H~16~O~7~, yielding a monoisotopic molecular weight of 284.089602866 Da and an average molecular weight of 284.2619 Da [4] [9]. The structure features a β-D-glucopyranuronic acid moiety connected via an O-glycosidic bond to the phenolic oxygen of p-cresol. This configuration confers chirality with five stereocenters, producing a specific spatial orientation that influences biological interactions [4] [6].
Systematic characterization confirms its IUPAC name and canonical SMILES representation as CC1=CC=C(O[C@@H]2OC@@HC(O)=O)C=C1 [4] [9]. Spectroscopic identifiers include InChI Key JPAUCQAJHLSMQW-XPORZQOISA-N and PubChem CID 154035, which facilitate its unambiguous identification in metabolomic studies [2] [9]. The compound typically presents as a white to off-white crystalline or powdery solid with ≥95% purity when synthetically produced [6] [10].
Table 1: Molecular Identification of p-Cresol Glucuronide
Property | Descriptor |
---|---|
Chemical Formula | C~13~H~16~O~7~ |
Average Molecular Weight | 284.2619 Da |
Monoisotopic Mass | 284.089602866 Da |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid |
CAS Registry Number | 17680-99-8 |
InChI Key | JPAUCQAJHLSMQW-XPORZQOISA-N |
Canonical SMILES | CC1=CC=C(O[C@@H]2OC@@HC(O)=O)C=C1 |
The biosynthesis of p-cresol glucuronide originates from aromatic amino acid metabolism by commensal gut microbiota. Specific anaerobic bacteria (e.g., Clostridium difficile) metabolize dietary tyrosine and phenylalanine into p-cresol (4-methylphenol) within the colon [3] [5]. This precursor compound passively diffuses across the intestinal epithelium into the portal circulation, where it undergoes extensive first-pass metabolism [1] [5].
Host conjugation occurs in two primary phases:
Notably, species-specific variations exist in conjugation patterns. Humans predominantly form p-cresyl sulfate (70–95% of metabolites), with p-cresol glucuronide constituting a minor fraction (5–30%). Conversely, mice produce both conjugates in approximately equal proportions due to differential expression of sulfotransferases and UDP-glucuronosyltransferases [3]. Following conjugation, p-cresol glucuronide enters systemic circulation for renal excretion, though accumulation occurs in chronic kidney disease due to impaired clearance [3] [8].
UDP-glucuronosyltransferases (UGTs) catalyze the nucleophilic attack by p-cresol’s phenolic oxygen on the anomeric carbon (C1) of UDP-glucuronic acid, resulting in β-configuration retention. Human recombinant UGT screening reveals UGT1A6 and UGT1A9 as the primary isoforms responsible for p-cresol glucuronidation [1]. Kinetic analyses demonstrate distinct enzymatic behaviors:
Tissue-specific contributions differ substantially:
Inhibitor studies using selective agents confirm these roles. Acetaminophen or amentoflavone (UGT1A6 inhibitors) reduce hepatic p-cresol glucuronidation by 78.4–81.3%, whereas niflumic acid (UGT1A9 inhibitor) diminishes renal activity by 35.5% [1]. Interindividual variability in UGT expression—particularly the inverse correlation between UGT1A6 activity and UGT1A9-mediated mycophenolic acid conjugation (R = -0.784, p = 0.003)—explains population differences in detoxification capacity [1].
Table 2: Enzymatic Kinetics of p-Cresol Glucuronidation
Enzyme Source | Primary UGT Isoform | Contribution (%) | Kinetic Model | Potent Inhibitor |
---|---|---|---|---|
Human Liver Microsomes | UGT1A6 | 72.6 ± 11.3 | Hill equation | Acetaminophen/Amentoflavone |
Human Kidney Microsomes | UGT1A6 | 54.3–62.9 | Substrate inhibition | Acetaminophen/Amentoflavone |
Human Liver Microsomes | UGT1A9 | 5.7 ± 4.1 | Substrate inhibition | Niflumic acid |
Human Kidney Microsomes | UGT1A9 | 35.5 | Substrate inhibition | Niflumic acid |
Solubility and Stability: p-Cresol glucuronide exhibits high hydrophilicity due to its polar glucuronide moiety and carboxylic acid group. Experimental water solubility exceeds 50 mg/mL (175.89 mM), facilitating renal excretion [10]. In dimethyl sulfoxide, solubility reaches 100 mg/mL (351.79 mM) [10]. The compound remains stable in sealed, anhydrous environments at -20°C but undergoes gradual hydrolysis under alkaline conditions or enzymatic cleavage by β-glucuronidases [6] [10].
Protein Binding Dynamics: Unlike protein-bound uremic toxins (e.g., p-cresyl sulfate), p-cresol glucuronide demonstrates weak affinity for human serum albumin. Equilibrium dialysis and ultrafiltration studies reveal only 23% binding at concentrations relevant to chronic kidney disease (37°C, pH 7.4) [8]. Key binding parameters include:
Competitive binding experiments confirm p-cresol glucuronide does not occupy Sudlow’s Site I (warfarin site) or Site II (diazepam site) on albumin. Consequently, it neither displaces nor is displaced by other protein-bound toxins like indoxyl sulfate or p-cresyl sulfate [8]. This minimal binding enables efficient dialysis clearance and explains its predominant presence in free, biologically active form (79%) in plasma [8]. Collision cross section (CCS) values predicted by DeepCCS 1.0 further characterize its solution behavior, with [M-H]^-^ at 168.44 Ų and [M+H]^+^ at 170.84 Ų reflecting its compact conformation in aqueous media [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1